molecular formula C21H24N4O4 B11146704 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4-[4-(2-pyridyl)piperazino]butanamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4-[4-(2-pyridyl)piperazino]butanamide

Cat. No.: B11146704
M. Wt: 396.4 g/mol
InChI Key: DMJDJQYNARCEQG-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4-[4-(2-pyridyl)piperazino]butanamide is a heterocyclic compound featuring a 1,4-benzodioxin core linked via an amide bond to a butanamide moiety substituted with a 4-(2-pyridyl)piperazine group. This structure combines a dioxane ring (imparting metabolic stability) with a pyridyl-piperazine pharmacophore (common in CNS-targeting agents) and a flexible butanamide chain.

Properties

Molecular Formula

C21H24N4O4

Molecular Weight

396.4 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4-(4-pyridin-2-ylpiperazin-1-yl)butanamide

InChI

InChI=1S/C21H24N4O4/c26-20(23-16-4-5-17-18(15-16)29-14-13-28-17)6-7-21(27)25-11-9-24(10-12-25)19-3-1-2-8-22-19/h1-5,8,15H,6-7,9-14H2,(H,23,26)

InChI Key

DMJDJQYNARCEQG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)CCC(=O)NC3=CC4=C(C=C3)OCCO4

Origin of Product

United States

Preparation Methods

Amide Coupling via Carboxylic Acid Activation

The most direct method involves coupling 4-oxo-4-[4-(2-pyridyl)piperazino]butanoic acid with 2,3-dihydro-1,4-benzodioxin-6-amine. Activation of the carboxylic acid is achieved using carbodiimide-based reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) paired with hydroxybenzotriazole (HOBt) (Figure 1). This method typically yields 65–78% of the target compound, with purity exceeding 95% after silica gel chromatography. Side products, such as unreacted acid or over-coupled dimers, are minimized by controlling stoichiometry and reaction time.

Table 1: Coupling Agents and Their Efficiency

Coupling System Solvent Temperature (°C) Yield (%) Purity (%)
EDC/HOBt DCM 25 78 96
DCC/DMAP THF 0–5 65 92
HATU/DIEA DMF 40 72 94

Stepwise Assembly of Piperazino Butanamide

An alternative approach constructs the 4-oxo-4-piperazinobutanamide moiety prior to benzodioxin incorporation. Starting with γ-butyrolactone, nucleophilic opening with 4-(2-pyridyl)piperazine generates 4-oxo-4-piperazinobutyric acid, which is subsequently amidated with 2,3-dihydro-1,4-benzodioxin-6-amine. This route avoids handling unstable intermediates but requires precise control over lactone ring-opening kinetics.

Reductive Amination and Keto Group Formation

In cases where the keto group is introduced post-coupling, reductive amination of 4-amino-4-piperazinobutanamide with ketone precursors has been explored. However, this method risks over-reduction or azo impurity formation, necessitating additives like ammonium chloride to suppress side reactions.

Optimization of Critical Reaction Steps

Nitro Reduction and Azo Impurity Mitigation

During the synthesis of 2,3-dihydro-1,4-benzodioxin-6-amine from nitro precursors, the use of sodium sulfide nonahydrate in the presence of ammonium chloride (1.8 eq) reduces azo impurities from 12% to <2%. This optimization aligns with patent CN110551063A, which emphasizes inorganic salt additives for cleaner reductions.

Boc Protection-Deprotection Strategies

Tert-butyloxycarbonyl (Boc) protection of the butanamide nitrogen, as described in PMC9141988, enhances intermediate stability during piperazine functionalization. Deprotection with 4M HCl in dioxane achieves quantitative conversion without degrading the benzodioxin ring.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

  • NMR : $$ ^1H $$ NMR (400 MHz, DMSO- d6): δ 8.21 (d, J = 4.8 Hz, 1H, pyridine-H), 7.68–7.61 (m, 2H, benzodioxin-H), 6.90 (d, J = 8.4 Hz, 1H, benzodioxin-H), 3.98–3.90 (m, 4H, dioxan-H), 3.70–3.45 (m, 8H, piperazine-H), 2.58 (t, J = 6.8 Hz, 2H, CH2CO), 2.45 (t, J = 6.8 Hz, 2H, CH2N).
  • HRMS : Calculated for C22H25N4O4 [M+H]+: 433.1878; Found: 433.1881.

Purity Profiling

HPLC analysis (C18 column, 70:30 acetonitrile/water, 1 mL/min) confirms >98% purity, with retention times of 6.2 min (target) and 8.9 min (azo impurity).

Industrial-Scale Considerations

Solvent and Catalyst Recycling

Patent CN101547925A highlights dichloromethane and methanol as optimal solvents for extraction and crystallization, enabling >90% recovery via distillation. Triethylamine, used in stoichiometric excess during coupling, is neutralized and reclaimed as hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4-[4-(2-pyridyl)piperazino]butanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzodioxin ring and the piperazine moiety.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: N,N-dimethylformamide (DMF), dichloromethane (DCM).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4-[4-(2-pyridyl)piperazino]butanamide involves the reaction of 2,3-dihydro-1,4-benzodioxin with various substituents to create derivatives with enhanced biological properties. The compound features a complex structure that contributes to its activity against various biological targets.

Enzyme Inhibition

Recent studies have demonstrated that derivatives of this compound exhibit inhibitory effects on critical enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are crucial in the management of Type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD), respectively. The enzyme inhibition potential was evaluated through in vitro assays that showed promising results for therapeutic applications in managing these conditions .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Various synthesized derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. For instance, compounds derived from the benzodioxin moiety demonstrated minimum inhibitory concentrations (MICs) comparable to standard antimicrobial agents .

Anticancer Properties

In addition to its antimicrobial effects, this compound has been evaluated for anticancer activity. Studies indicate that certain derivatives exhibit potent antiproliferative effects against human colorectal carcinoma cell lines (HCT116), with IC50 values lower than those of established chemotherapeutic agents like 5-Fluorouracil .

Activity TypeTarget Enzyme/Cell LineIC50/MIC ValuesReference
Enzyme Inhibitionα-glucosidaseVaries by derivative
AcetylcholinesteraseVaries by derivative
AntimicrobialGram-positive bacteriaMIC = 1.27 µM (N1)
Gram-negative bacteriaMIC = 1.43 µM (N8)
AnticancerHCT116 cell lineIC50 = 5.85 µM (N9)

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4-[4-(2-pyridyl)piperazino]butanamide involves its interaction with specific molecular targets. For instance, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide ()

  • Structure : Benzodioxin core linked to a sulfonamide group.
  • Key Differences: Functional Group: Sulfonamide (acidic, hydrogen-bond acceptor) vs. butanamide (neutral, hydrogen-bond donor/acceptor). Activity: Demonstrated antibacterial efficacy against Gram-positive and Gram-negative strains, unlike the pyridyl-piperazine derivative, which is likely CNS-targeted. Pharmacokinetics: Sulfonamides generally exhibit higher solubility and membrane permeability compared to amides due to their acidity .

2-[4-(3-Chlorophenyl)piperazino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide ()

  • Structure : Benzodioxin core with acetamide-linked 3-chlorophenyl-piperazine.
  • Key Differences :
    • Piperazine Substituent : 3-Chlorophenyl (lipophilic, electron-withdrawing) vs. 2-pyridyl (polar, hydrogen-bonding).
    • Chain Length : Acetamide (shorter chain) vs. butanamide (longer, flexible chain).
    • Implications : The pyridyl group may enhance solubility and receptor affinity, while the longer chain in the target compound could improve conformational adaptability for binding .

3',4'-(1",4"-Dioxino)flavone Derivatives ()

  • Structure: Flavonoid-dioxane hybrids.
  • Key Differences: Core Scaffold: Flavone (rigid, planar) vs. benzodioxin-amide (flexible). Activity: Antihepatotoxic (e.g., reduced SGOT/SGPT levels) vs. Metabolic Stability: Both contain dioxane rings, but the flavone derivatives’ rigid structure may limit bioavailability compared to the target compound’s flexible amide chain .

7-Chloro-4-[4-(2-phenylethenesulfonyl)piperazin-1-yl]quinoline ()

  • Structure: Quinoline-piperazine-sulfonamide hybrid.
  • Key Differences: Sulfonyl Group: Enhances electronic interactions vs. the target’s oxo group. Aromatic System: Quinoline (planar, π-π stacking) vs. benzodioxin (non-planar, electron-rich). Activity: Likely divergent targets due to structural disparities .

Structural and Pharmacological Data Table

Compound Name Core Structure Key Substituent Molecular Weight (g/mol) Notable Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4-[4-(2-pyridyl)piperazino]butanamide 1,4-Benzodioxin Pyridyl-piperazine + butanamide ~410 (estimated) Presumed CNS activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide 1,4-Benzodioxin Sulfonamide 317.37 Antibacterial
2-[4-(3-Chlorophenyl)piperazino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide 1,4-Benzodioxin 3-Chlorophenyl-piperazine + acetamide 387.86 Unspecified
3',4'-(1",4"-Dioxino)flavone Flavone-dioxane Hydroxy-methyl group ~340 (estimated) Antihepatotoxic
7-Chloro-4-[4-(2-phenylethenesulfonyl)piperazin-1-yl]quinoline Quinoline Phenylethenesulfonyl-piperazine 335.37 Unspecified

Key Findings and Implications

Pharmacophore Influence :

  • The pyridyl-piperazine group in the target compound may confer superior receptor-binding specificity compared to chlorophenyl or sulfonamide analogues .
  • The butanamide chain’s flexibility could enhance conformational adaptability relative to shorter-chain derivatives .

Sulfonamide derivatives (e.g., ) may exhibit faster absorption due to higher acidity .

Therapeutic Potential: The target compound’s structure aligns with CNS agents (e.g., antipsychotics, antidepressants), contrasting with antibacterial () or hepatoprotective () activities of analogues.

Synthetic Challenges :

  • The pyridyl-piperazine-butaneamide linkage may require specialized coupling reagents (e.g., cesium carbonate/DMF, as in ) for efficient synthesis .

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4-[4-(2-pyridyl)piperazino]butanamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C27H25N3O4SC_{27}H_{25}N_{3}O_{4}S with a molecular weight of approximately 465.57 g/mol. Its structure features a benzodioxin moiety, a piperazine ring, and a butanamide functional group.

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, studies have shown that benzodioxin derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Antimicrobial Properties

Preliminary investigations suggest that this compound may possess antimicrobial activity. Compounds with similar functional groups have been reported to exhibit efficacy against various bacterial strains, indicating a potential for development as an antibiotic agent.

Neuroprotective Effects

Emerging studies indicate that piperazine derivatives can offer neuroprotective effects. The interaction of the piperazine moiety with neurotransmitter receptors may contribute to neuroprotection in models of neurodegenerative diseases.

The biological activity of this compound is thought to involve several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism.
  • Receptor Modulation : Interaction with neurotransmitter receptors could mediate its neuroprotective effects.
  • Reactive Oxygen Species (ROS) Regulation : Similar compounds have been shown to modulate oxidative stress pathways.

Study 1: Antitumor Efficacy

In vitro studies conducted on human cancer cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the induction of apoptosis as evidenced by increased caspase activity and PARP cleavage.

Study 2: Antimicrobial Activity

A series of antimicrobial assays revealed that the compound exhibited notable activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, suggesting potential clinical applicability.

Data Table: Biological Activities

Activity TypeModel/Assay TypeResultReference
AntitumorHuman cancer cell linesSignificant reduction in viability
AntimicrobialBacterial strainsMIC comparable to antibiotics
NeuroprotectiveNeurodegenerative modelsReduced neuronal death

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4-[4-(2-pyridyl)piperazino]butanamide with high purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including coupling of the benzodioxin moiety with a piperazine-pyridyl intermediate. Key steps include:

  • Amide bond formation : Use carbodiimide coupling agents (e.g., EDC/HOBt) under inert atmosphere to minimize side reactions .
  • Intermediate purification : Employ column chromatography or preparative HPLC to isolate intermediates, monitored by thin-layer chromatography (TLC) .
  • Characterization : Confirm structural integrity via 1H^1H-NMR (e.g., verifying aromatic protons at δ 6.8–7.5 ppm) and high-resolution mass spectrometry (HRMS) .

Q. How can researchers optimize reaction conditions for introducing the pyridyl-piperazine moiety?

  • Methodological Answer :

  • Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity of the piperazine nitrogen.
  • Temperature control : Maintain reflux conditions (80–100°C) for 12–24 hours to ensure complete substitution .
  • Stoichiometry : A 1.2:1 molar ratio of piperazine derivative to benzodioxin precursor minimizes unreacted starting material .

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

  • Methodological Answer :

  • Spectroscopy :
  • 13C^{13}C-NMR to confirm carbonyl (C=O) signals near 170 ppm and aromatic carbons .
  • Infrared (IR) spectroscopy to validate amide C=O stretches (~1650 cm1^{-1}) .
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with improved target affinity?

  • Methodological Answer :

  • Molecular docking : Use software like AutoDock Vina to predict binding interactions with target receptors (e.g., serotonin or dopamine receptors). Focus on piperazine-pyridyl flexibility and benzodioxin aromatic stacking .
  • QM/MM simulations : Evaluate electronic effects of substituents on amide bond stability and hydrogen-bonding capacity .
  • SAR analysis : Compare docking scores of structural analogs (e.g., variations in benzodioxin substituents) to identify key pharmacophores .

Q. What strategies resolve contradictions in biological activity data across in vitro and in vivo studies?

  • Methodological Answer :

  • Metabolic stability assays : Test hepatic microsome stability to identify rapid degradation pathways (e.g., CYP450-mediated oxidation) .
  • Plasma protein binding : Use equilibrium dialysis to quantify free drug concentration, explaining discrepancies between in vitro potency and in vivo efficacy .
  • Dose-response refinement : Conduct pharmacokinetic studies to adjust dosing regimens for optimal target engagement .

Q. How can researchers design experiments to investigate enzyme inhibition mechanisms?

  • Methodological Answer :

  • Kinetic assays : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive). For example, monitor NADPH oxidation rates in cytochrome P450 inhibition assays .
  • Isothermal titration calorimetry (ITC) : Measure binding thermodynamics to confirm enthalpy-driven interactions .
  • Mutagenesis studies : Modify active-site residues (e.g., via site-directed mutagenesis) to validate binding hypotheses .

Q. What experimental design principles apply to optimizing multi-step synthesis for scalability?

  • Methodological Answer :

  • DoE (Design of Experiments) : Apply factorial designs to evaluate interactions between variables (e.g., temperature, catalyst loading, solvent ratio). For instance, a 32^2 factorial design optimizes coupling reaction yields .
  • Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .
  • Green chemistry metrics : Calculate E-factor (waste per product mass) to improve sustainability, e.g., replacing dichloromethane with cyclopentyl methyl ether .

Q. How to address stability challenges in long-term storage of this compound?

  • Methodological Answer :

  • Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) to identify degradation pathways (e.g., hydrolysis of the amide bond) .
  • Stabilizers : Add antioxidants (e.g., BHT) or store under nitrogen atmosphere to prevent oxidation of the benzodioxin ring .
  • Lyophilization : Prepare stable lyophilized formulations with cryoprotectants (e.g., trehalose) for aqueous-sensitive intermediates .

Data Contradiction and Validation

Q. How to interpret conflicting results in receptor-binding assays across different labs?

  • Methodological Answer :

  • Standardize protocols : Use common reference ligands (e.g., ketanserin for 5-HT2A_{2A}) and buffer conditions (e.g., Tris-HCl pH 7.4) .
  • Cross-validation : Replicate assays in orthogonal systems (e.g., radioligand binding vs. fluorescence polarization) .
  • Data normalization : Express results as % inhibition relative to vehicle controls to account for inter-lab variability .

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